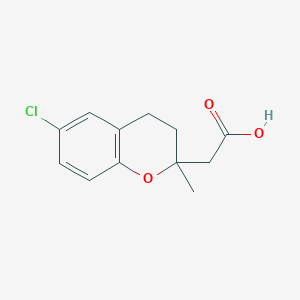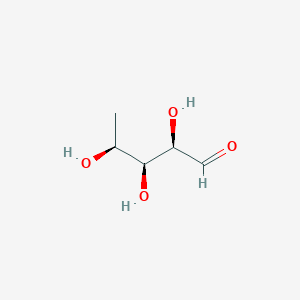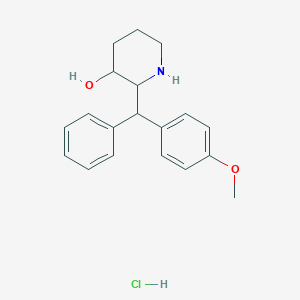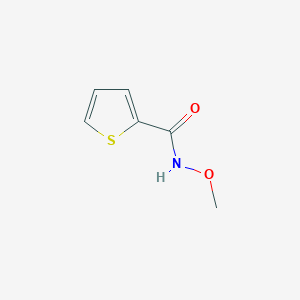![molecular formula C11H18N2O+2 B026960 3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium CAS No. 105740-40-7](/img/structure/B26960.png)
3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-oxonicotinium is a quaternary ammonium compound derived from nicotine It is a metabolite formed through the biotransformation of nicotine and related compounds
準備方法
N-Methyl-N’-oxonicotinium can be synthesized through the biotransformation of R-(+)-nicotine and R-(+)-N-methyl-nicotinium acetate in male Hartley guinea pigs. The metabolite is isolated and purified from urine using preparative high-performance liquid chromatography (HPLC). The structural analysis of the metabolite is carried out using UV spectrophotometry, direct thermospray mass spectrometry, and Fourier transform 1H-NMR spectroscopy .
化学反応の分析
N-Methyl-N’-oxonicotinium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various N-oxide derivatives.
Methylation: N-Methylation is a common reaction for this compound, resulting in the formation of quaternary ammonium products.
Conjugation: The compound can undergo conjugation reactions, making it more polar and water-soluble than the parent base.
科学的研究の応用
N-Methyl-N’-oxonicotinium has several scientific research applications, including:
作用機序
The mechanism of action of N-Methyl-N’-oxonicotinium involves its interaction with various enzymes and metabolic pathways. The compound is formed through the N-oxidation and N-methylation of nicotine, resulting in the generation of a positively charged tetrahedral nitrogen center . This transformation increases the compound’s polarity and water solubility, facilitating its excretion from the body .
類似化合物との比較
N-Methyl-N’-oxonicotinium is unique compared to other similar compounds due to its specific biotransformation pathway and chemical properties. Similar compounds include:
N-Methylnornicotinium ion: Another metabolite of nicotine formed through N-methylation.
Nicotine-1’-oxide: A metabolite formed through the N-oxidation of nicotine.
Cotinine: A major metabolite of nicotine, commonly used as a biomarker for nicotine exposure.
N-Methyl-N’-oxonicotinium stands out due to its specific formation pathway and the unique structural features that result from its biotransformation.
特性
CAS番号 |
105740-40-7 |
|---|---|
分子式 |
C11H18N2O+2 |
分子量 |
194.27 g/mol |
IUPAC名 |
3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1 |
InChIキー |
FNKVTZJGGWWGAI-JTDNENJMSA-N |
SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
異性体SMILES |
C[N+]1=CC=CC(=C1)[C@H]2CCC[N+]2(C)O |
正規SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
同義語 |
N-methyl-N'-oxonicotinium N-methyl-N'-oxonicotinium ion |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)









